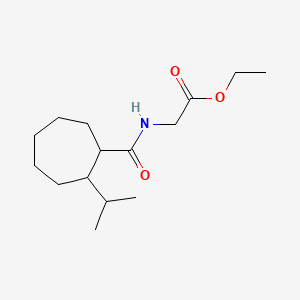

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate

Description

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate is a glycine-derived ester characterized by a cycloheptane ring substituted with an isopropyl group at the 2-position, linked to a glycinate moiety via a carbonyl group. Its molecular formula is C₁₅H₂₇NO₃, with a molecular weight of 269.39 g/mol . The compound’s structure combines conformational flexibility (due to the seven-membered cycloheptane ring) with steric bulk from the isopropyl group, making it a candidate for studies in drug design, agrochemicals, or as a synthetic intermediate.

Key structural features:

- 2-Isopropyl substituent: Introduces steric hindrance, which may affect reactivity and intermolecular interactions.

- Ethyl glycinate ester: Provides a reactive site for hydrolysis or further functionalization.

Properties

CAS No. |

56471-45-5 |

|---|---|

Molecular Formula |

C15H27NO3 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

ethyl 2-[(2-propan-2-ylcycloheptanecarbonyl)amino]acetate |

InChI |

InChI=1S/C15H27NO3/c1-4-19-14(17)10-16-15(18)13-9-7-5-6-8-12(13)11(2)3/h11-13H,4-10H2,1-3H3,(H,16,18) |

InChI Key |

FOLFMQFDEHZBRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCCCCC1C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate typically involves the reaction of glycine ethyl ester with 2-isopropylcycloheptanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Glycinate Derivatives

Ethyl N-[(2-Isopropyl-5-methylcyclohexyl)carbonyl]glycinate

- Molecular formula: C₁₅H₂₇NO₃ (identical to the target compound) .

- Structural differences :

- Cyclohexane ring (vs. cycloheptane in the target compound), which adopts a more rigid chair conformation.

- Additional 5-methyl substituent on the cyclohexane ring, increasing steric hindrance.

- Implications :

- The methyl group may reduce solubility in polar solvents compared to the target compound.

- Cyclohexane’s rigidity could limit conformational flexibility in binding interactions.

Ethyl N-((1-Isopropyl)cycloheptyl)carbonyl)glycinate

- CAS No.: 917603-79-3 .

- Structural similarity : Shares the cycloheptane backbone but differs in substituent placement (1-isopropyl vs. 2-isopropyl).

- Impact : Positional isomerism may lead to variations in crystal packing, melting points, and biological activity.

Aromatic-Substituted Glycinate Derivatives

Ethyl N-(4-Chlorophenyl)glycinate

- Molecular formula: C₁₀H₁₂ClNO₂ .

- Key features :

- 4-Chlorophenyl group : Introduces aromaticity and electron-withdrawing effects.

- Smaller molecular weight (213.66 g/mol) compared to cycloalkyl derivatives.

- Properties and applications :

- Enhanced reactivity in electrophilic aromatic substitution due to the chlorine substituent.

- Used as an intermediate in pharmaceuticals (e.g., protease inhibitors).

Ethyl N-(2-Chlorophenyl)glycinate

Protected Amino Glycinate Derivatives

Ethyl N-[(2-Boc-amino)ethyl]glycinate

- Synthesis: Produced via reaction with Bredereck’s reagent, yielding protected intermediates for peptide nucleic acid (PNA) monomer synthesis .

- Functional role : The Boc (tert-butoxycarbonyl) group enhances stability during solid-phase synthesis, unlike the target compound’s unprotected structure.

Data Table: Structural and Functional Comparison

*Calculated based on structural analysis.

Research Findings and Implications

Stability and Reactivity

Biological Activity

Ethyl N-(2-isopropylcycloheptanecarbonyl)glycinate is a compound that has garnered attention in various fields, particularly in flavor modification and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : Ethyl 2-isopropyl-3-oxo-3-[(2-oxopropyl)amino]propanoate

This compound features a cycloheptane ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily associated with its ability to interact with various receptors and enzymes in the body. Key mechanisms include:

- Flavor Modulation : The compound has been shown to modify flavor profiles in food products by stimulating cold receptors in the oral cavity without producing a noticeable cooling effect. This property makes it valuable in food technology, particularly in enhancing the sensory experience of ingestible products .

- Potential Therapeutic Effects : Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory and analgesic properties, although specific research on this compound is limited.

Case Studies and Research Findings

- Flavor Modification in Food Products : A study detailed in patent literature highlights the use of this compound as a flavor modifier in various ingestible preparations. It was found that the incorporation of this compound can enhance flavor perception without overwhelming the palate .

- Therapeutic Potential : While direct studies on this compound's therapeutic effects are scarce, related compounds have been evaluated for their anti-inflammatory effects. For instance, cycloalkane derivatives have shown promise in reducing inflammation markers in animal models, suggesting potential pathways for further research into this compound’s effects.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.